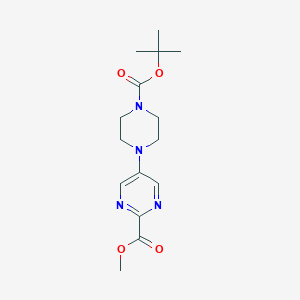

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with a methyl ester group at the 2-position and a 4-Boc-1-piperazinyl group at the 5-position. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the Boc-Protected Piperazine: The Boc-protected piperazine is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with Boc-protected piperazine under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrimidine ring to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected piperazine group can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The major product is the free amine derivative.

Ester Hydrolysis: The major product is the carboxylic acid derivative.

Scientific Research Applications

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected piperazine group can enhance the compound’s ability to cross biological membranes, while the pyrimidine core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(4-methylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with a methyl group instead of a Boc group.

Methyl 5-(4-ethylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with an ethyl group instead of a Boc group.

Methyl 5-(4-phenylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with a phenyl group instead of a Boc group.

Uniqueness

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is unique due to the presence of the Boc-protected piperazine group, which provides stability and protects the amine functionality during synthetic transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity

Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound features a pyrimidine ring substituted with a piperazine moiety, which is protected by a tert-butyloxycarbonyl (Boc) group. This unique structure contributes to a variety of biological activities, including anticancer properties, antimicrobial effects, and potential applications in drug discovery.

Structural Characteristics

The molecular formula of this compound is C13H18N4O3, with a molecular weight of approximately 278.31 g/mol. The presence of the piperazine ring enhances its bioactivity, particularly in interactions with biological targets.

Biological Activities

Research indicates that compounds containing both piperazine and pyrimidine moieties exhibit a broad spectrum of biological activities. The following table summarizes some notable activities associated with this compound and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrimidine with Boc-protected piperazine | Anticancer, Antimicrobial |

| 2-(Piperazin-1-yl)pyrimidine | Contains piperazine and pyrimidine | Antimicrobial |

| 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | Methyl substitution on piperazine | Anticancer |

| 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride | Azetidine substitution | Antiviral |

| 2-(Piperazin-1-yl)pyrimidin-5-ol | Hydroxyl group addition | Antiproliferative |

The anticancer properties of this compound are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, studies have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells, with IC50 values indicating potent activity against these malignancies .

In vitro studies have demonstrated that the compound interacts with key biological targets such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis . Additionally, it has shown selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window.

Case Studies

Case Study 1: Anticancer Activity

In a recent study focusing on the activity against TNBC, this compound exhibited significant inhibition of cell viability with an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil. The compound also demonstrated the ability to inhibit lung metastasis in animal models, highlighting its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of similar pyrimidine derivatives, revealing that compounds containing piperazine exhibited notable antibacterial effects against various strains. While specific data on this compound was not detailed, its structural similarity suggests potential efficacy in this area .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with oral bioavailability reported at approximately 31.8% following administration in animal models . Toxicity assessments have shown no acute toxicity at high doses (up to 2000 mg/kg), suggesting a good safety profile for further clinical exploration .

Properties

Molecular Formula |

C15H22N4O4 |

|---|---|

Molecular Weight |

322.36 g/mol |

IUPAC Name |

methyl 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-2-carboxylate |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)11-9-16-12(17-10-11)13(20)22-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

DRRZFYFGFTUIJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.